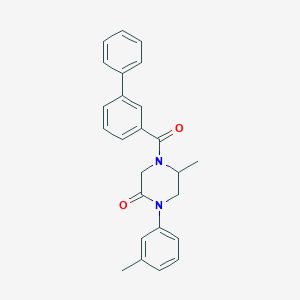![molecular formula C19H24N6S B5589094 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine and piperidine derivatives has been described in the literature, showcasing methods to create compounds with similar structures through nucleophilic substitution reactions, cyclocondensation, and the use of specific reagents like benzoyl isothiocyanate and chlorine derivatives for cyclization and functional group transformation. For instance, Paronikyan et al. (2016) demonstrated the synthesis of pyrimidine derivatives by reacting piperidinyl-substituted compounds with benzoyl isothiocyanate, leading to cyclization products that were further modified to introduce various amines (Paronikyan et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds, particularly those containing pyrimidine and piperidine units, has been investigated using techniques such as X-ray crystallography. These studies reveal the geometric configuration, bond lengths, angles, and the overall 3D arrangement of atoms within the molecules, which is critical for understanding their chemical behavior and reactivity. For example, Bushuev et al. (2012) explored the crystal structure of a copper(II) complex with a pyrimidin-4-amine derivative, revealing a distorted square-pyramidal geometry (Bushuev et al., 2012).
科学的研究の応用
Heterocyclic Compound Synthesis
Research involving the synthesis of complex heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, pyrimido[1,6-a]thieno[2,3-d]pyrimidines, and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, highlights the chemical's potential in developing novel materials with unique properties. These compounds have been synthesized through various methods, including microwave irradiative cyclocondensation and multicomponent reactions, indicating the compound's relevance in synthetic chemistry and material science for creating new chemical entities with possible applications in drug development, agriculture, and materials science (El-Essawy, 2010), (Rahmouni et al., 2014).
Antimicrobial and Antiproliferative Activities
Compounds with structural similarities have shown pronounced antimicrobial properties and antiproliferative activities against various cell lines, suggesting the compound's potential in medicinal chemistry and pharmacology. Studies demonstrate the importance of specific moieties for antimicrobial activity and the compound's role in studying structure-activity relationships, which could lead to the development of new antimicrobial agents or anticancer drugs (Sirakanyan et al., 2021), (Atapour-Mashhad et al., 2017).
Optical and Electronic Properties
The study of compounds with related heterocyclic systems has explored their optical and electronic properties, indicating potential applications in the development of new materials for electronics and photonics. These investigations reveal how specific structural elements influence the materials' thermal, redox, and emission properties, which could be crucial for designing novel optoelectronic devices (Palion-Gazda et al., 2019).
Catalysis and Green Chemistry
Research on the synthesis of pyrimidine derivatives using environmentally friendly methods underlines the compound's relevance in catalysis and green chemistry. This includes the development of catalysts for efficient chemical transformations, highlighting the potential for using such compounds in sustainable synthesis processes (Rahmani et al., 2018).
特性
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6S/c1-13-14(2)26-19-17(13)18(23-12-24-19)25-9-4-15(5-10-25)21-6-3-16-11-20-7-8-22-16/h7-8,11-12,15,21H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKHXWPIWZOJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)NCCC4=NC=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

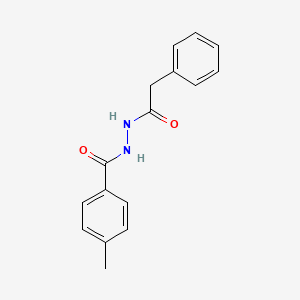
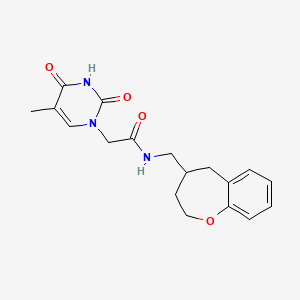
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

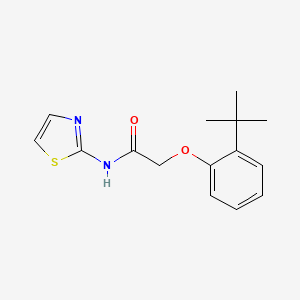
![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)
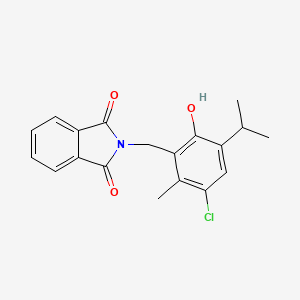
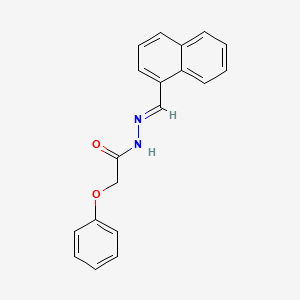
![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)
![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)
